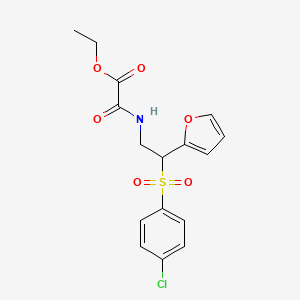
Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C16H16ClNO6S and its molecular weight is 385.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClNO6S
- Molecular Weight : 385.8 g/mol
- CAS Number : 896332-12-0
The biological activity of this compound primarily stems from its structural components, which include a furan ring and a sulfonamide group. These features are known to interact with various biological targets, including enzymes and receptors.
Key Mechanisms
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes, leading to various therapeutic effects.
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's ability to inhibit tumor growth has been explored in various studies. For example, similar sulfonamide derivatives have been reported to induce apoptosis in cancer cell lines by targeting key survival pathways .
Anti-inflammatory Effects
Inhibition of the inflammatory response is another area where this compound shows promise. By modulating cytokine release and inhibiting inflammatory mediators, it may provide therapeutic benefits in conditions like arthritis .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits dose-dependent inhibition of cell proliferation in several cancer cell lines.
- Docking Studies : Molecular docking simulations have provided insights into the binding affinity of the compound with various targets, suggesting strong interactions with proteins involved in cell cycle regulation and apoptosis .
- Toxicity Assessments : Preliminary toxicity evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its toxicological effects .
Propiedades
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-2-23-16(20)15(19)18-10-14(13-4-3-9-24-13)25(21,22)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVQSKKFYVOMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













